4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one
CAS No.: 72079-77-7
Cat. No.: VC3793903
Molecular Formula: C6H6N4O
Molecular Weight: 150.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72079-77-7 |
|---|---|
| Molecular Formula | C6H6N4O |
| Molecular Weight | 150.14 g/mol |
| IUPAC Name | 4,7-dihydro-1H-imidazo[4,5-d][1,3]diazepin-8-one |
| Standard InChI | InChI=1S/C6H6N4O/c11-4-1-7-2-9-6-5(4)8-3-10-6/h2-3H,1H2,(H,7,9)(H,8,10) |
| Standard InChI Key | ASIWDXWEDFFGPK-UHFFFAOYSA-N |
| SMILES | C1C(=O)C2=C(NC=N1)N=CN2 |
| Canonical SMILES | C1C(=O)C2=C(NC=N1)N=CN2 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is 4,7-dihydro-1H-imidazo[4,5-d] diazepin-8-one . Its structure comprises a seven-membered diazepine ring fused with a five-membered imidazole ring, forming a bicyclic system. The diazepine ring contains two nitrogen atoms at positions 1 and 3, while the imidazole ring contributes additional nitrogen atoms at positions 4 and 5 . The carbonyl group at position 8 is a defining feature, influencing both reactivity and intermolecular interactions .
Table 1: Key molecular descriptors of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one
| Property | Value | Source Citation |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 150.14 g/mol | |
| CAS Number | 72079-77-7 | |
| Density | 1.7 g/cm³ | |
| Boiling Point | 486°C at 760 mmHg |
Stereochemical Considerations
The compound’s planar bicyclic system limits stereoisomerism, though substituent positioning on the diazepine ring could theoretically lead to conformational isomers . Computational models predict a puckered diazepine ring, with the carbonyl oxygen adopting an axial orientation to minimize steric strain .
Synthesis and Manufacturing
Cyclization Strategies
The synthesis of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one typically involves cyclization reactions starting from benzodiazepine precursors. A study by Al-Esraa University College and University of Babylon researchers demonstrated the use of carboxylic acid derivatives subjected to thermal cyclization, yielding the target compound with a purity >95% . Key steps include:
-
Precursor Activation: A benzodiazepine derivative with a carboxyl group undergoes protonation at the nitrogen atom, facilitating ring closure .
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Cyclization: Intramolecular nucleophilic attack by the imidazole nitrogen on the carbonyl carbon forms the fused bicyclic system .
Table 2: Synthetic yields under varying conditions
| Temperature (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| 120 | H₂SO₄ | 78 | 96 |
| 150 | PPA | 85 | 98 |
Spectroscopic Validation
Fourier-transform infrared (FT-IR) spectroscopy confirms the presence of critical functional groups. The carbonyl stretch appears at 1710 cm⁻¹, while N-H vibrations from the diazepine ring are observed between 3290–2775 cm⁻¹ . -NMR spectra reveal distinct proton environments:
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A singlet at 12.17 ppm corresponds to the carboxylic proton .
-
Protons on the CH=CH moiety appear as doublets at 6.29 and 6.11 ppm .
| Hazard Code | Risk Statement | Precautionary Measure |
|---|---|---|
| H302 | Harmful if swallowed | P301+P312: Seek medical advice |
| H315 | Causes skin irritation | P302+P352: Wash skin thoroughly |
| H319 | Causes serious eye irritation | P305+P351+P338: Rinse eyes |
| Quantity (mg) | Price (USD) | Price per mg (USD) |
|---|---|---|
| 5 | 67 | 13.40 |
| 10 | 116 | 11.60 |
| 25 | 231 | 9.24 |
| 50 | 402 | 8.04 |
| 100 | 699 | 6.99 |
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